Lumiracoxib - 220991-20-8

Lumiracoxib

Catalog Number: EVT-274437
CAS Number: 220991-20-8
Molecular Formula: C15H13ClFNO2
Molecular Weight: 293.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lumiracoxib is a chemically distinct, highly selective cyclooxygenase-2 (COX-2) inhibitor. [, , , , , , , , ] It belongs to the arylacetic acid class of COX-2 inhibitors. [] Lumiracoxib is recognized as a second-generation COX-2 inhibitor due to its high selectivity for COX-2 over COX-1. [] This selectivity makes it a valuable tool in scientific research to study the specific roles and pathways of COX-2 in various biological processes.

Synthesis Analysis

While the provided papers don't delve into the detailed synthetic procedures for Lumiracoxib, they highlight that it is structurally distinct from other COX-2 inhibitors due to its carboxylic acid group, making it weakly acidic. This structural feature likely influences its synthesis and contributes to its unique pharmacological properties.

Molecular Structure Analysis

Lumiracoxib undergoes extensive metabolism, primarily through oxidation and conjugation reactions. [] Oxidation occurs at the 5-methyl group and the dihaloaromatic ring, while glucuronidation of metabolites and, to a lesser extent, Lumiracoxib itself has been observed. [] Importantly, there's no evidence of cysteine, mercapturic acid, or glutathione conjugate formation, suggesting a lower likelihood of forming reactive metabolites through these pathways. []

Further investigation identified the formation of a reactive quinone imine intermediate during Lumiracoxib metabolism. [] This electrophilic species can form conjugates with N-acetylcysteine (NAC) and glutathione (GSH). [, , ] The formation of multiple GSH adducts, including mono-, di-, tri-, and tetra-GSH adducts, suggests a complex bioactivation process. []

Mechanism of Action

Lumiracoxib exerts its effects through the potent and selective inhibition of the COX-2 enzyme. [, ] This enzyme plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. [, ] By inhibiting COX-2, Lumiracoxib reduces the production of these inflammatory mediators, thus alleviating pain and inflammation.

Despite its relatively short plasma half-life, Lumiracoxib exhibits a longer duration of action in inflamed tissues. This suggests a unique distribution and retention profile, allowing it to effectively inhibit COX-2 at the site of inflammation. [, ]

Physical and Chemical Properties Analysis

Lumiracoxib is a weakly acidic compound due to the presence of a carboxylic acid group in its structure. [, ] It exhibits good oral bioavailability, reaching peak plasma concentrations within a few hours of oral administration. [, ] Despite a relatively short plasma elimination half-life (3-6 hours), Lumiracoxib shows a longer duration of action in inflamed tissues. [, ]

Applications
  • Investigating COX-2-mediated inflammatory pathways: Lumiracoxib serves as a valuable tool to study COX-2 involvement in various inflammatory diseases. [, , , , , , , , ] Its selectivity for COX-2 allows researchers to dissect the specific contributions of this enzyme in complex inflammatory cascades.
  • Understanding COX-2's role in pain perception: Lumiracoxib's effectiveness in different pain models has helped elucidate the role of COX-2 in pain signaling pathways. [, , , , ]
  • Evaluating the therapeutic potential of COX-2 inhibition: Lumiracoxib's preclinical evaluation in models of osteoarthritis, rheumatoid arthritis, and acute pain provided insights into the therapeutic potential of COX-2 inhibition in these conditions. [, , , , , , , , , , , ]
  • Drug interaction studies: Lumiracoxib's interaction with other drugs, such as methotrexate, fluconazole, and aspirin, has been investigated. [, , , ] These studies provide valuable information for understanding potential drug interactions and optimizing therapeutic regimens.
  • Developing and validating analytical methods: Analytical methods, including HPLC and UV spectrophotometry, have been developed and validated for the accurate and precise determination of Lumiracoxib in various matrices, such as plasma and tablets. [, ]
Future Directions
  • Further elucidating the bioactivation pathways: Further investigation into the formation and reactivity of quinone imine and acyl glucuronide metabolites is crucial to understand the mechanisms of Lumiracoxib-induced liver injury. [, , ]
  • Developing safer COX-2 inhibitors: The knowledge gained from studying Lumiracoxib's metabolic profile and potential for bioactivation can be applied to the design and development of safer and more selective COX-2 inhibitors with reduced risk of adverse effects. []
  • Exploring new therapeutic applications: Given its unique pharmacological properties and tissue distribution profile, exploring the potential use of Lumiracoxib in other areas, such as cancer or ophthalmological diseases, could be promising avenues for future research. [, ]

Rofecoxib

Relevance: Rofecoxib, despite its withdrawal, remains relevant in discussions about lumiracoxib due to their shared classification as coxibs. Although both drugs exhibit selectivity for COX-2 over COX-1, lumiracoxib has a higher biochemical selectivity for COX-2 than rofecoxib. [, ] The withdrawal of rofecoxib highlights the ongoing scrutiny and concerns surrounding the cardiovascular safety of COX-2 inhibitors, including lumiracoxib.

Ibuprofen

Relevance: Ibuprofen frequently serves as an active comparator to lumiracoxib in clinical trials, especially when evaluating gastrointestinal safety. The TARGET study, the largest gastrointestinal outcomes study on a coxib, revealed that lumiracoxib was associated with a significantly lower incidence of ulcer complications than ibuprofen. [, , ] This difference is attributed to the selective COX-2 inhibition of lumiracoxib, which is thought to minimize the gastrointestinal side effects common with non-selective NSAIDs like ibuprofen.

Lumiracoxib-1-O-acylglucuronide (M1)

Compound Description: Lumiracoxib-1-O-acylglucuronide (M1) is an acyl glucuronide metabolite of lumiracoxib. It is formed through the glucuronidation of lumiracoxib. [] Acyl glucuronides, like M1, are often reactive and can bind to proteins, potentially leading to toxicity.

4'-Hydroxyl-lumiracoxib-1-O-acylglucuronide (M2)

Compound Description: Similar to M1, 4'-Hydroxyl-lumiracoxib-1-O-acylglucuronide (M2) is another acyl glucuronide metabolite of lumiracoxib. It is formed through the glucuronidation of the 4'-hydroxyl-lumiracoxib metabolite. []

Relevance: The identification of M2 further emphasizes the role of acyl glucuronidation in lumiracoxib metabolism and its potential for contributing to liver injury. [] Both M1 and M2 are reactive and can undergo further reactions, including rearrangement and ring-opening, leading to the formation of aldehyde derivatives, which can react with proteins, potentially causing cellular damage.

Drug-S-acyl-GSH adducts (M3 and M4)

Compound Description: M3 and M4 are drug-S-acyl-GSH adducts formed through the reaction of lumiracoxib acyl glucuronides (M1 and M2) with glutathione (GSH). [] GSH conjugation is generally considered a detoxification pathway, but in some instances, the resulting conjugates can still be reactive and contribute to toxicity.

Schiff bases derivatives (M5-M8)

Compound Description: These derivatives are formed from the chemically unstable lumiracoxib acyl glucuronides (M1 and M2), which can rearrange and undergo ring-opening to form aldehyde derivatives. These aldehydes can then react with N-acetyl-lysine (NAL) to yield Schiff bases derivatives. []

Docetaxol

Relevance: While not structurally related to lumiracoxib, docetaxol was investigated for its potential synergistic effects with lumiracoxib in inhibiting the proliferation of non-small cell lung cancer cells. [] The study suggested that lumiracoxib enhances the antiproliferative effect of docetaxol, possibly through apoptotic induction and cell cycle arrest. [] This finding highlights the potential for exploring lumiracoxib in combination with other anti-cancer agents.

4'-Hydroxylumiracoxib (M5)

Compound Description: 4'-Hydroxylumiracoxib (M5) is a major metabolite of lumiracoxib, formed by the hydroxylation of the dihaloaromatic ring. [] It can be further metabolized and, like lumiracoxib, has the potential for bioactivation.

Relevance: M5 is significant because, along with being a major metabolite, it can also undergo bioactivation by peroxidases and P450 enzymes, similar to lumiracoxib itself. [] This bioactivation leads to the formation of reactive quinone imine intermediates and GSH adducts, suggesting that M5 could contribute to the overall toxicity associated with lumiracoxib, particularly in the liver.

Quinone Imine (M15)

Compound Description: M15 is a reactive electrophilic quinone imine metabolite formed during the bioactivation of both lumiracoxib and its metabolite, 4'-hydroxylumiracoxib. [, ]

Relevance: The formation of M15 is considered a key step in the bioactivation pathway of lumiracoxib, ultimately contributing to its potential for hepatotoxicity. [, ] This highly reactive intermediate can covalently bind to cellular proteins, leading to cellular damage and dysfunction.

GSH-conjugated Quinone Imines (M17 and M18)

Compound Description: M17 and M18 are GSH-conjugated quinone imines that are formed as intermediates in the generation of multiple GSH adducts during the bioactivation of lumiracoxib and 4'-hydroxylumiracoxib. [] They are generated through the sequential elimination of fluorine and chlorine from GSH-conjugated M15.

Properties

CAS Number

220991-20-8

Product Name

Lumiracoxib

IUPAC Name

2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetic acid

Molecular Formula

C15H13ClFNO2

Molecular Weight

293.72 g/mol

InChI

InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)

InChI Key

KHPKQFYUPIUARC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O

Solubility

5.49e-03 g/L

Synonyms

CGS-35189; CGS 35189; CGS35189; COX-189; COX189; COX 189; Lumiracoxib; trade name: Prexige.

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.